6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound with significant relevance in medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes two fluorine atoms and a hydroxyl group on an indole framework. The molecular formula is with a molecular weight of approximately 185.13 g/mol. Its IUPAC name is 6,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one, and it has various applications in biological and chemical research, particularly in the synthesis of pharmaceuticals and biochemical assays.
The compound is classified under indole derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and synthesized through multiple organic reactions. The classification of this compound falls under both organic chemistry and medicinal chemistry due to its structural features and potential therapeutic applications.
The synthesis of 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often necessitate specific catalysts, solvents, and temperature control to optimize yield and purity. In industrial settings, large-scale reactors may be employed with automated systems for precise control over reaction parameters, enhancing efficiency and reducing waste production .
The molecular structure of 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be represented by the following structural data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.13 g/mol |
| IUPAC Name | 6,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one |
| InChI | InChI=1S/C8H5F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13) |
| InChI Key | LYLVQOXHLOPVMN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C(C(=O)N2)O)F)F |
This structure highlights the unique positioning of the fluorine atoms and hydroxyl group on the indole ring system .
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions:
For these reactions, typical reagents include:
The products formed depend on the specific reagents and conditions used during the reactions .
The mechanism of action for 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the hydroxyl group enhances its binding affinity to active sites on these targets. This interaction can lead to inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .
The physical properties of 6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one include:
Key chemical properties are as follows:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves in various chemical environments .
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
This compound represents a significant tool in both academic research and industrial applications due to its versatile nature and potential benefits in drug development.
The molecular architecture of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibits several distinctive features that contribute to its significance in heterocyclic chemistry. The compound's canonical SMILES representation (OC1C(=O)NC2=C1C=CC(F)=C2F) reveals a fused bicyclic system with fluorine atoms positioned ortho to each other on the benzoid ring, creating a polarized region that significantly influences electron distribution throughout the system [1]. This difluoro substitution pattern enhances the compound's ability to participate in halogen bonding interactions with biological targets, while also increasing lipophilicity compared to non-fluorinated analogs—a crucial property for membrane penetration in bioactive molecules.
The 3-hydroxy group adjacent to the carbonyl functionality establishes an intramolecular hydrogen bonding network that stabilizes the molecule in a pseudo-planar configuration. This configuration is critical for molecular recognition processes, as evidenced by the compound's InChIKey (LYLVQOXHLOPVMN-UHFFFAOYSA-N), which encodes stereochemical information relevant to its binding conformations [1]. The presence of both hydrogen bond donor (N-H, O-H) and acceptor (C=O, C-F) groups creates a versatile pharmacophore capable of diverse interactions with biological macromolecules.
Table 1: Structural Features and Properties of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | 1247473-42-2 | C₈H₅F₂NO₂ | 185.13 | 3-hydroxy group, ortho-difluoro substitution |
| 6,7-Difluoro-2,3-dihydro-1H-indole | 1249655-37-5 | C₈H₇F₂N | 155.14 | Reduced indoline without oxo/hydroxy groups |
| 6,7-Difluoro-1H-indole-2,3-dione | 158580-95-1 | C₈H₃F₂NO₂ | 183.11 | Isatin derivative with diketo functionality |
| 6,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | 1504990-25-3 | C₁₀H₉F₂NO | 197.18 | 3,3-dimethyl substitution spiro center |
| 3-Cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one | 1073262-05-1 | C₁₅H₁₇F₂NO₂ | 281.30 | N-cycloheptyl bulky substituent |
The pharmacophoric significance of this compound lies in its structural similarity to privileged scaffolds found in bioactive natural products and pharmaceuticals. As a fluorinated derivative of 3-hydroxyoxindole—a core structure present in numerous kinase inhibitors and receptor modulators—it serves as a versatile template for drug discovery [8]. The electron-withdrawing effect of the fluorine atoms enhances the acidity of the 3-hydroxy group, increasing its capacity for salt bridge formation with basic amino acid residues in target proteins. Additionally, the ortho-difluoro motif creates a distinctive electrostatic profile that can be exploited for selective target binding, particularly in enzymes containing halogen-binding domains. These structural attributes have led to the incorporation of this scaffold in the synthesis of more complex molecules, such as 3-cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one (CAS: 1073262-05-1), where bulky substituents are introduced to explore steric effects on bioactivity [6].
The development of fluorinated indole derivatives represents a significant chapter in medicinal chemistry, beginning with the exploration of simple fluorinated indoles in the mid-20th century and evolving toward increasingly complex structures such as 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one. Early research focused on monofluorinated indoles (e.g., 7-Fluoro-2,3-dihydro-1H-indole, CID 16768261) which demonstrated enhanced metabolic stability compared to their non-fluorinated counterparts but lacked the structural complexity for optimized target interactions [10]. The strategic introduction of multiple fluorine atoms emerged as a logical progression to further improve pharmacological properties, leading to compounds such as 6,7-Difluoro-1H-indole-2,3-dione (CAS: 158580-95-1), which served as precursors to more complex derivatives [9].
The synthesis of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS: 1247473-42-2) represented a significant advancement by incorporating both fluorination and hydroxylation at strategic positions, creating a multifaceted pharmacophore. This compound bridged the chemical space between simple fluorinated indolines and complex natural product-inspired architectures. Its development coincided with growing recognition that fluorination adjacent to hydrogen-bonding motifs could dramatically influence molecular conformation and target binding affinity. This period also saw the emergence of hybrid derivatives such as 6,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 1504990-25-3), where quaternary centers were introduced to restrict molecular flexibility and explore conformational effects on bioactivity [5].
Table 2: Evolution of Fluorinated Indole Derivatives in Medicinal Chemistry Research
| Evolutionary Stage | Time Period | Representative Compounds | Key Advancements |
|---|---|---|---|
| First Generation | 1980s-1990s | 7-Fluoro-2,3-dihydro-1H-indole (CID: 16768261) | Monofluorination for metabolic stability improvement |
| Second Generation | 1990s-2000s | 6,7-Difluoro-1H-indole-2,3-dione (CAS: 158580-95-1) | Difluoro substitution for enhanced electronic effects |
| Third Generation | 2000s-2010s | 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS: 1247473-42-2) | Introduction of 3-hydroxy group for H-bonding capability |
| Advanced Derivatives | 2010s-Present | 6,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 1504990-25-3); 3-Cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one (CAS: 1073262-05-1) | Structural diversification with spiro centers and bulky substituents |
The biological exploration of fluorinated indole derivatives has been profoundly influenced by the broader recognition of indole scaffolds as privileged structures in drug discovery. Indole derivatives exhibit a remarkable ability to interact with diverse biological targets, including viral enzymes, kinase domains, and neurotransmitter receptors [8]. Research has demonstrated that fluorinated indoles can be designed to exhibit multifunctional biological activities, including antiviral action against challenging targets such as Coxsackie B4 virus and bovine viral diarrhea virus. These discoveries have validated the strategic fluorination of indole scaffolds as a viable approach to enhance bioactivity profiles. The structural evolution toward more complex derivatives like 3-cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one reflects a sophisticated approach to balancing target affinity with physicochemical properties through controlled steric bulk introduction [6].
Despite significant advances in the chemistry and pharmacology of fluorinated indolinones, several critical research gaps persist regarding 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and its derivatives. A primary limitation is the incomplete SAR characterization surrounding the 3-hydroxy group and difluoro substitution pattern. While studies have established the importance of these moieties individually, their synergistic effects on target binding and selectivity remain inadequately explored. This gap is particularly evident in the lack of comparative studies between isomeric fluorination patterns (e.g., 4,7-difluoro vs. 6,7-difluoro configurations) and their differential effects on biological activity [3]. Additionally, the impact of the 3-hydroxy group's stereochemistry on bioactivity constitutes a significant unexplored area, as most synthetic approaches yield racemic mixtures rather than enantiopure materials.
The synthetic accessibility of advanced derivatives presents another substantial research challenge. Current routes to compounds like 3-cycloheptyl-6,7-difluoro-3-hydroxyindolin-2-one (CAS: 1073262-05-1) often involve multistep sequences with suboptimal yields, hindering structure-activity relationship studies that require diverse analog libraries [6]. There is a pressing need for innovative synthetic methodologies that enable efficient introduction of diverse substituents at the 3-position while preserving the integrity of the difluoro motif. Furthermore, the development of asymmetric synthesis routes to access enantiomerically pure 3-hydroxy derivatives remains largely unrealized, despite the recognized importance of chirality in drug-target interactions.
From a biological perspective, several critical questions demand attention. While fluorinated indoles are known to exhibit broad-spectrum activities—including antiviral, anticancer, and antimicrobial effects—the specific molecular targets responsible for these activities remain poorly characterized for 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and its direct derivatives [8]. The lack of comprehensive target identification studies represents a significant barrier to rational drug design based on this scaffold. Additionally, there is minimal understanding of how the ortho-difluoro motif influences cellular uptake, tissue distribution, and metabolism compared to monofluoro or non-fluorinated analogs. These gaps highlight the need for advanced pharmacological profiling, including in vivo disposition studies and metabolite identification.
Table 3: Key Research Gaps and Priority Investigation Areas for 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
| Research Gap Category | Specific Knowledge Deficits | Priority Research Questions |
|---|---|---|
| Structure-Activity Relationships | Synergistic effects of 3-OH and ortho-F₂ | How do electronic effects from fluorine atoms influence hydrogen bonding capacity of 3-OH? |
| Synthetic Methodology | Efficient routes to C-3 diversified analogs | Can novel catalytic methods enable direct C-H functionalization for analog diversification? |
| Stereochemical Optimization | Access to enantiopure 3-hydroxy derivatives | Does absolute configuration at C-3 significantly impact target selectivity and potency? |
| Target Identification | Specific molecular targets mediating bioactivity | Which kinase families or viral enzymes show highest affinity for this scaffold? |
| ADME Profiling | Impact of difluoro pattern on pharmacokinetics | How does ortho-difluoro substitution influence metabolic stability compared to meta? |
Emerging questions in the field center on leveraging modern computational chemistry and structural biology tools to accelerate the rational design of next-generation derivatives. Molecular modeling studies could address fundamental questions regarding the conformational preferences imposed by the ortho-difluoro substitution and its effect on binding pocket interactions. Additionally, the potential for developing bifunctional molecules by incorporating this scaffold into pharmacophore hybridization strategies warrants systematic investigation. Such approaches could yield innovative chemical probes targeting protein-protein interactions traditionally considered "undruggable." As chemical biology increasingly emphasizes target engagement metrics, advanced derivatives of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one could serve as valuable tools for studying indole-recognizing domains in biological systems.
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5